![molecular formula C9H11BrN2O B2653059 7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1851197-50-6](/img/structure/B2653059.png)
7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound that contains both pyrrole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one typically involves a multi-step process. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 7-bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one exhibits various biological activities that make it a candidate for further investigation in medicinal chemistry.
Antibacterial and Antifungal Activity
Studies have shown that derivatives of this compound can possess significant antibacterial and antifungal properties. For example:
- Antibacterial Screening : Compounds related to this compound were evaluated against several bacterial strains. Some derivatives demonstrated zones of inhibition comparable to established antibiotics .
Potential as Acetylcholinesterase Inhibitors
The compound's structure suggests potential as an acetylcholinesterase inhibitor (AChEI), which is relevant in treating neurodegenerative diseases like Alzheimer's and Parkinson's. In silico studies have indicated promising results regarding its ability to inhibit AChE activity .
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing a series of pyrrole derivatives including this compound. The synthesized compounds were screened for their biological activities against various pathogens. The results indicated that some derivatives exhibited enhanced antibacterial activity compared to standard treatments .
Case Study 2: Structure–Activity Relationship Studies
Another study investigated the structure–activity relationships (SAR) of compounds derived from this compound. By modifying different functional groups on the core structure, researchers were able to identify key features that contributed to increased potency against specific bacterial strains .
Wirkmechanismus
The mechanism of action of 7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Pyrazole derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness
7-bromo-3,3-dimethyl-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolo[1,2-a]pyrazine derivatives. Its bromine atom provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Biologische Aktivität
7-bromo-3,3-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1851197-50-6) is a heterocyclic compound with the molecular formula C9H11BrN2O and a molecular weight of approximately 243.104 g/mol. This compound features a unique pyrrolo-pyrazinone structure that may confer various biological activities relevant to medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives in the pyrazole family have shown promising results against various pathogens:
Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
7b | 0.22 | 0.25 | Excellent |
Other Derivatives | Varies | Varies | Significant |
The compound demonstrated effective inhibition zones against Staphylococcus aureus and Candida albicans, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in bacterial growth and survival. Specifically, it has been identified as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These interactions suggest potential applications in treating bacterial infections and possibly cancer.
Structure-Activity Relationship (SAR)
The unique structural features of this compound may influence its biological activity significantly:
- Bromine Substitution : The presence of bromine at the 7-position is critical for enhancing the compound's reactivity and binding affinity.
- Dimethyl Groups : The dimethyl substitution at the 3-position may also play a role in modulating the compound's interaction with biological targets.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antibacterial Activity : A study highlighted that derivatives with similar structures exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria. The most active derivative showed an MIC as low as 0.22 μg/mL against Staphylococcus aureus.
- Antifungal Properties : Another research effort demonstrated that these compounds were effective against Candida albicans, with significant reductions in fungal viability observed in vitro.
- Synergistic Effects : Some derivatives displayed synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole, indicating potential for combination therapy strategies .
Eigenschaften
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-9(2)5-12-4-6(10)3-7(12)8(13)11-9/h3-4H,5H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPPKOKTVGYHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(C=C2C(=O)N1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.